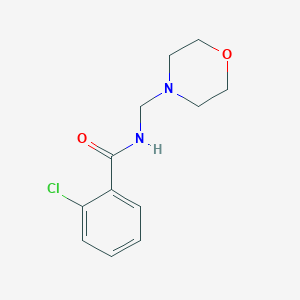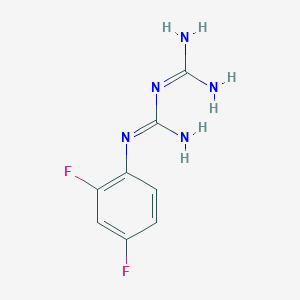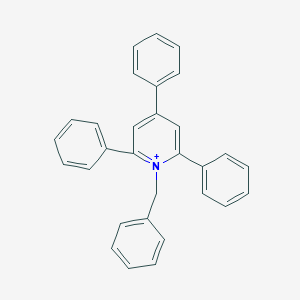![molecular formula C20H16ClN3O B226670 4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226670.png)
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CLP and is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CLP has been shown to have promising results in the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of CLP involves the inhibition of the CK2 enzyme. CK2 is a serine/threonine kinase that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CLP leads to the induction of apoptosis and cell cycle arrest. Furthermore, CLP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CLP have been extensively studied. CLP has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the CK2 enzyme. Furthermore, CLP has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CLP has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CLP in lab experiments include its potent inhibition of the CK2 enzyme, its anti-cancer and anti-inflammatory properties, and its potential in the treatment of neurodegenerative diseases. However, the limitations of using CLP in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the study of CLP. These include further studies to determine its pharmacokinetics and pharmacodynamics, the development of more potent inhibitors of the CK2 enzyme, and the investigation of CLP's potential in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, the development of CLP analogs with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its potent inhibition of the CK2 enzyme, anti-cancer and anti-inflammatory properties, and potential in the treatment of neurodegenerative diseases make it an attractive candidate for further study. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics and to develop more potent inhibitors of the CK2 enzyme.
Méthodes De Synthèse
The synthesis of CLP involves a multi-step process that starts with the preparation of imidazo[1,2-a]pyridine. This intermediate is then reacted with 4-chlorophenol and 4-methylphenylamine to obtain the final product, CLP. The synthesis of CLP has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
CLP has been extensively studied for its potential pharmacological properties. It has been shown to have potent anti-cancer activity by inhibiting the CK2 enzyme. CK2 is overexpressed in various types of cancer, and its inhibition by CLP leads to the induction of apoptosis and cell cycle arrest. CLP has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CLP has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol |
|---|---|
Formule moléculaire |
C20H16ClN3O |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
4-[6-chloro-3-(4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C20H16ClN3O/c1-13-2-7-16(8-3-13)22-20-19(14-4-9-17(25)10-5-14)23-18-11-6-15(21)12-24(18)20/h2-12,22,25H,1H3 |
Clé InChI |
UIAQMQHNJPWOPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)

![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)


![4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226669.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)